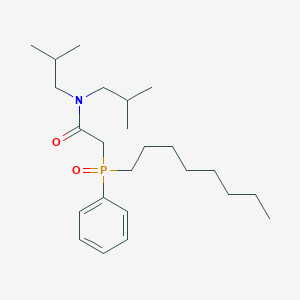

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide

Description

Properties

IUPAC Name |

N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRFMMIONYDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003212 | |

| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light-yellow solid; [Strem Chemicals MSDS] | |

| Record name | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83242-95-9 | |

| Record name | Acetamide, N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidation with N,N-Diisobutylamine

The final step involves coupling the phosphoryl acetic acid intermediate with N,N-diisobutylamine. Common strategies include:

-

Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane.

-

Schotten-Baumann conditions : Reacting acid chlorides (generated via thionyl chloride) with amines in a biphasic water-organic system.

Key parameters :

-

Stoichiometry : A 1:1 molar ratio of acid to amine prevents di- or tri-substitution.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Industrial-Scale Production Insights

Commercial suppliers like AmBeed and BLD Pharmatech produce the compound for research use, though proprietary methods are likely employed. Safety data sheets (SDS) reveal handling protocols but omit synthesis details. Industrial processes may utilize:

-

Continuous flow reactors : To enhance mixing and heat transfer during exothermic amidation.

-

In-line analytics : FTIR or HPLC monitoring for real-time yield optimization.

Quality Control and Characterization

Batch consistency is critical for applications in nuclear separations. Key analytical data from suppliers and literature include:

| Parameter | Method | Typical Result | Source |

|---|---|---|---|

| Purity | HPLC (C18 column) | ≥98% | |

| Melting Point | Differential Scanning Calorimetry | 89–92°C | |

| Phosphorus Content | ICP-OES | 7.6–7.9% | |

| Residual Solvents | GC-MS | <500 ppm (dichloroethane) |

Radiation stability studies confirm degradation thresholds: exposure to γ-irradiation (1 kGy) induces <5% decomposition, making it suitable for nuclear environments.

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert it back to the phosphine state.

Substitution: It can undergo substitution reactions where the isobutyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under an inert atmosphere.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C24H42NO2P

- Molar Mass: 407.57 g/mol

- CAS Number: 83242-95-9

CMPO acts primarily as a redox-active extractant , facilitating the extraction of metal ions from acidic solutions. The mechanism involves interactions through hydrogen bonding and adsorption, which enhance its efficiency in metal recovery processes .

Scientific Research Applications

-

Metal Ion Extraction:

- CMPO is extensively used in the extraction of actinides and other heavy metals from aqueous solutions. Its high selectivity for uranium and plutonium makes it particularly valuable in nuclear chemistry and environmental remediation .

- Case Study: Research has demonstrated the effectiveness of CMPO in extracting uranium from seawater, highlighting its potential for sustainable resource recovery .

-

Fluorescence Microscopy:

- The compound exhibits notable fluorescence properties, making it suitable for biological imaging applications. It can be utilized to label biomolecules, enhancing visualization techniques in cellular studies .

- Example Application: CMPO has been employed to improve detection limits in fluorescence microscopy for trace analysis of DNA and other biological materials .

-

Industrial Applications:

- In the metallurgical industry, CMPO is used for the purification and separation of metals during processing. Its efficiency in complexing metal ions allows for improved recovery rates compared to traditional methods .

- Comparison with Similar Compounds:

Compound Name Unique Features Application Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide Enhanced stability Metal extraction N,N-bis(2-methylpropyl)-2-(oxophosphanyl)-2-phenyldecanamide Improved solubility Chemical synthesis

Mechanism of Action

The mechanism of action of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide involves its ability to form stable complexes with metal ions through coordination bonds. The compound’s phosphoryl group acts as a ligand, binding to metal ions and facilitating their extraction from solutions. This process is driven by the compound’s high redox potential and the formation of hydrogen bonds .

Comparison with Similar Compounds

N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide

- Molecular Formula: C₂₄H₄₂NO₂P (identical to CMPO).

- Key Differences : Substitution of diisobutyl groups with dibutyl chains.

- However, its logP value (6.46) indicates comparable lipophilicity, suggesting similar solvent extraction efficiency . Direct comparative data on actinide extraction efficiency are lacking, but structural modifications likely influence selectivity in complex matrices.

N,N-Diethyl-2-[hexyl(phenyl)phosphoryl]acetamide

- Molecular Formula: C₂₂H₃₈NO₂P.

- Key Differences : Ethyl groups replace isobutyl substituents, and the alkyl chain is shortened to hexyl.

- No experimental data are available, but the structural simplicity could favor cost-effective synthesis for less demanding applications .

Functional Analogs

Tri-n-octylphosphine Oxide (TOPO)

- Molecular Formula : C₂₄H₅₁OP.

- Key Differences : Lacks the acetamide moiety, featuring three linear octyl chains bonded to a phosphoryl group.

- Applications : Widely used in liquid-liquid extraction of lanthanides and actinides.

- Comparison with CMPO: Selectivity: CMPO’s acetamide group enhances selectivity for tetravalent actinides (e.g., Th⁴⁺, Pu⁴⁺) over trivalent lanthanides, whereas TOPO exhibits broader, less selective extraction . Solid-Phase Utility: CMPO’s integration into silicon nanopillar arrays for uranyl detection highlights its adaptability to solid-phase systems, a niche where TOPO is less effective due to its liquid-phase optimization .

Pharmacologically Active Acetamides

Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () and N,N-diphenylacetamide () exhibit analgesic or catalytic properties but diverge functionally from CMPO. Their sulfonamide or aryl substituents prioritize hydrogen bonding or aromatic interactions, contrasting with CMPO’s metal-coordinating phosphoryl group .

Biological Activity

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (DIBA) is a phosphine oxide derivative with significant applications in both chemical and biological fields. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Overview of this compound

- Molecular Formula : C24H42NO2P

- CAS Number : 83242-95-9

- Physical State : Colorless to light-yellow solid

- Molecular Weight : 407.57 g/mol

DIBA is primarily recognized for its role as a redox-active extractant, particularly in the extraction of metals from acidic solutions. Its unique structural features contribute to its reactivity and biological interactions.

Target Interactions

DIBA exhibits a range of biological activities, primarily attributed to its phosphoryl group, which allows it to interact with various biological molecules. The compound's mechanism of action can be summarized as follows:

- Metal Ion Complexation : DIBA interacts with metal ions through coordination, facilitating metal extraction and influencing biological pathways involving metal-dependent enzymes.

- Fluorescence Properties : The compound's ability to fluoresce makes it valuable in biological imaging and fluorescence microscopy, aiding in the visualization of cellular processes.

Antimicrobial Properties

Research indicates that DIBA possesses antimicrobial properties, which can be attributed to its structural characteristics. Phosphoryl compounds have been studied extensively for their ability to inhibit microbial growth. Specific studies on DIBA's antimicrobial efficacy are still limited, but preliminary data suggest potential applications in combating bacterial infections.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of DIBA on various cell lines. These studies typically evaluate cell viability after exposure to different concentrations of the compound over specified durations. Results indicate that DIBA exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further investigation in drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DIBA, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Diethyl-2-(octyl(phenyl)phosphoryl)acetamide | Similar phosphoryl structure | Different alkyl chain length affecting solubility |

| N,N-Diisopropyl-2-(octyl(phenyl)phosphoryl)acetamide | Variation in alkyl groups | Enhanced stability compared to diisobutyl variant |

| N,N-Bis(2-methylpropyl)-2-(oxophosphanyl)-2-phenyldecanamide | Contains an ether linkage | Potentially improved solubility in organic solvents |

DIBA stands out due to its high redox potential and fluorescence properties, which are not commonly found in similar compounds. These unique attributes make it particularly valuable in applications requiring both redox activity and fluorescence.

Case Studies and Research Findings

- Metal Extraction Studies : A study demonstrated that DIBA effectively extracts lanthanides from acidic solutions, showcasing its utility in metallurgical processes .

- Imaging Applications : Research highlighted DIBA's application in fluorescence microscopy, where it was used to visualize cellular structures in live cells, indicating potential uses in biomedical research.

- Antimicrobial Efficacy : Preliminary studies suggest that DIBA may inhibit the growth of certain bacteria, though further research is necessary to quantify this activity and explore mechanisms.

Q & A

Basic Research Question

- NMR Spectroscopy :

- H NMR : Peaks at δ 1.21–1.50 ppm (diisobutyl and octyl CH), δ 7.16–7.69 ppm (phenyl protons), and δ 4.90 ppm (phosphoryl-linked CH) confirm substituent positions .

- C NMR : Carbonyl signals at δ 168–170 ppm (amide C=O) and δ 145 ppm (phosphoryl-linked C) .

- X-ray Crystallography : Reveals intramolecular N–H⋯O hydrogen bonding and antiperpendicular alignment of N–H and C=O bonds, critical for stability .

What experimental designs are used to evaluate its efficiency as a solvent extractant for metal ions?

Advanced Research Question

As a TRU (Transuranic) extractant in nuclear waste treatment, efficiency is tested via:

- Liquid-Liquid Extraction : Mixing with nitric acid solutions containing actinides (e.g., Am, Pu) and measuring distribution ratios (D) using ICP-MS .

- Selectivity Screening : Competing ions (e.g., lanthanides) are added to assess preferential binding. Adjust pH (1–4) and extractant concentration (0.1–1.0 M) to optimize separation .

| Sample Extraction Data |

|---|

| Metal Ion |

| ---------- |

| Am |

| Eu |

How does the compound’s stability under extreme conditions (e.g., high acidity/radiation) impact its utility in nuclear applications?

Advanced Research Question

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for reprocessing .

- Radiolytic Stability : Gamma irradiation (up to 100 kGy) induces <5% degradation, confirmed by HPLC-MS .

- Acidic Hydrolysis : In 6 M HNO, the phosphoryl group remains intact for >72 hours, ensuring reusability .

How can researchers resolve contradictions in data regarding its selectivity for specific metal ions?

Advanced Research Question

Conflicting selectivity data may arise from:

- Competing Ligands : Trace anions (e.g., NO) can form complexes with target metals, reducing extraction efficiency. Use ion chromatography to identify interferents .

- Ionic Strength Effects : High nitrate concentrations alter hydration shells, affecting binding. Test under varying ionic strengths (0.1–4.0 M HNO) .

- Spectroscopic Validation : EXAFS/XANES studies clarify coordination geometry and explain selectivity trends .

What computational methods predict its behavior in solvent extraction systems?

Advanced Research Question

- Density Functional Theory (DFT) : Models phosphoryl-oxygen electron density to predict affinity for +3/+4 charge metals (e.g., Am vs. Pu) .

- Molecular Dynamics (MD) : Simulates ligand-metal complex stability in biphasic systems (e.g., water/dodecane) to optimize extraction kinetics .

| DFT-Predicted Binding Energies |

|---|

| Metal |

| ------- |

| Am |

| Eu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.